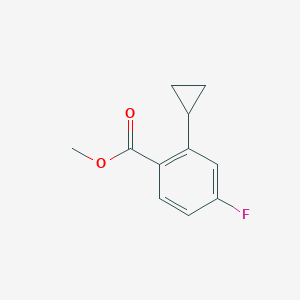
Methyl 2-cyclopropyl-4-fluorobenzoate
Description
Methyl 2-cyclopropyl-4-fluorobenzoate is a fluorinated benzoate ester characterized by a cyclopropyl substituent at the 2-position and a fluorine atom at the 4-position of the benzene ring. The cyclopropyl group introduces steric and electronic effects, while the fluorine atom enhances stability and influences binding interactions in biological systems .
Properties
IUPAC Name |
methyl 2-cyclopropyl-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-11(13)9-5-4-8(12)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSOZWOLAUETQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyclopropyl-4-fluorobenzoate can be synthesized through a multistep reaction. One common method involves the condensation of 4-cyclopropylbenzyl alcohol with dimethyl carbonate to form the corresponding methyl carbamate. The carbamate is then reacted with fluorobenzoyl chloride to form the final product . Another method involves the reaction of methyl 4-bromo-2-fluorobenzoate with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-4-fluorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be broken down by water to regenerate 4-cyclopropyl-2-fluorobenzoic acid and methanol.
Nucleophilic Substitution: The fluorine atom might be susceptible to nucleophilic substitution by strong nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and either acidic or basic catalysts.
Nucleophilic Substitution: Requires strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
Hydrolysis: 4-cyclopropyl-2-fluorobenzoic acid and methanol.
Nucleophilic Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyclopropyl-4-fluorobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyl-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropyl group can affect the electronic properties of the molecule, potentially making it more reactive or introducing steric hindrance compared to an unsubstituted benzoate ester. These interactions can influence the compound’s reactivity and its ability to participate in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into two groups: halogenated benzoate esters and triazine-linked sulfonylurea methyl esters . Key comparisons are outlined below:
Halogenated Benzoate Esters
Key Observations :
- Ester Group Influence : Methyl esters (e.g., this compound) typically exhibit higher volatility and faster hydrolysis rates compared to isopropyl esters (e.g., Fluazolate) .
- Halogen Effects : Fluorine at C4 enhances electronegativity and metabolic stability, whereas bromine or chlorine increases molecular weight and UV stability .
- Substituent Impact : The cyclopropyl group in the target compound may reduce enzymatic degradation compared to bulkier substituents (e.g., trifluoromethyl in Fluazolate) .
Triazine-Linked Sulfonylurea Methyl Esters
Key Observations :
- Complexity vs. Simplicity: Sulfonylurea derivatives (e.g., Metsulfuron) target specific enzymes, while simpler benzoates like this compound may act through non-enzymatic mechanisms .
- Bioactivity : The triazine group in sulfonylureas enhances binding affinity to plant enzymes, whereas the cyclopropyl group in the target compound may improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


